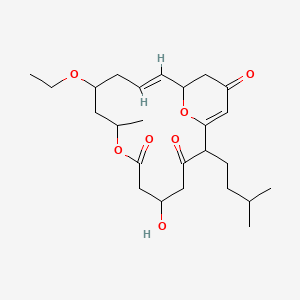
Marbofloxacin-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Marbofloxacin-d8 is a deuterium-labeled derivative of Marbofloxacin, a third-generation fluoroquinolone antibiotic. This compound is primarily used as an internal standard in mass spectrometry for the quantification of Marbofloxacin. Marbofloxacin itself is known for its broad-spectrum bactericidal activity and is effective against both Gram-positive and Gram-negative bacteria, as well as Mycoplasma .
Vorbereitungsmethoden
The preparation of Marbofloxacin-d8 involves the deuteration of Marbofloxacin. The synthetic route typically includes the following steps:
Mixing a compound disclosed as Formula (V) with phenylmethane, triethylamine, and N-methylpiperazine: This mixture is heated to react for 8-12 hours, then cooled to room temperature. Purified water and potassium hydroxide are added, and the reaction continues at 60-90°C for 3-5 hours. The water phase is separated, and its pH is adjusted to 6.8-7.2 with hydrochloric acid.
Reacting Formula (IV) with potassium hydroxide in medium water: This reaction occurs at 125-160°C under 0.1-0.4 Mpa pressure for 5-12 hours. Formic acid and formaldehyde water solutions are added dropwise as the temperature drops to 40-50°C, followed by a cyclization reaction at 70-75°C for 6-10 hours.
Analyse Chemischer Reaktionen
Marbofloxacin-d8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Marbofloxacin-d8 is widely used in scientific research, particularly in the following fields:
Wirkmechanismus
Marbofloxacin-d8 exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV enzymes. These enzymes are crucial for DNA replication, transcription, and repair. By binding to these enzymes, this compound disrupts the normal cellular processes of bacteria, leading to the inhibition of bacterial growth and ultimately causing bacterial cell death .
Vergleich Mit ähnlichen Verbindungen
Marbofloxacin-d8 is unique due to its deuterium labeling, which makes it an ideal internal standard for mass spectrometry. Similar compounds include:
Ciprofloxacin: Another fluoroquinolone antibiotic with broad-spectrum activity.
Levofloxacin: A third-generation fluoroquinolone with a similar mechanism of action.
Ofloxacin: A second-generation fluoroquinolone with broad-spectrum antibacterial activity.
This compound stands out due to its specific use in analytical chemistry as an internal standard .
Eigenschaften
Molekularformel |
C17H19FN4O4 |
|---|---|
Molekulargewicht |
370.40 g/mol |
IUPAC-Name |
7-fluoro-2-methyl-6-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)-10-oxo-4-oxa-1,2-diazatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |
InChI |
InChI=1S/C17H19FN4O4/c1-19-3-5-21(6-4-19)14-12(18)7-10-13-16(14)26-9-20(2)22(13)8-11(15(10)23)17(24)25/h7-8H,3-6,9H2,1-2H3,(H,24,25)/i3D2,4D2,5D2,6D2 |
InChI-Schlüssel |
BPFYOAJNDMUVBL-SQUIKQQTSA-N |
Isomerische SMILES |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2=C(C=C3C4=C2OCN(N4C=C(C3=O)C(=O)O)C)F)([2H])[2H])[2H] |
Kanonische SMILES |
CN1CCN(CC1)C2=C(C=C3C4=C2OCN(N4C=C(C3=O)C(=O)O)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl 4-([1,1'-biphenyl]-2-yl)-1-(6-((2-(butylamino)-1-(4-(2-methoxy-2-oxoethoxy)-3-(methoxycarbonyl)phenyl)-2-oxoethyl)(hexyl)amino)-6-oxohexyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12412054.png)
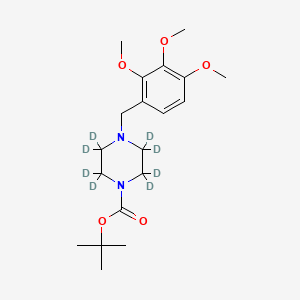

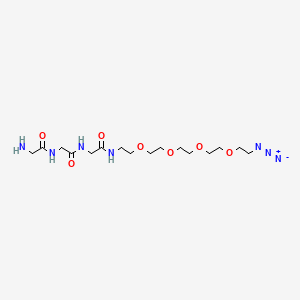
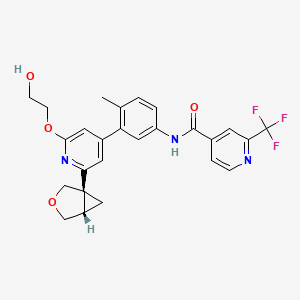

![Alpha,Alpha-[UL-D14]Trehalose](/img/structure/B12412086.png)
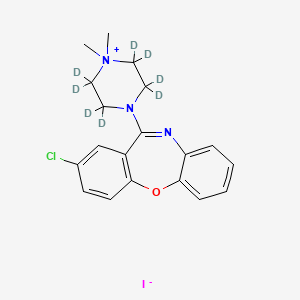
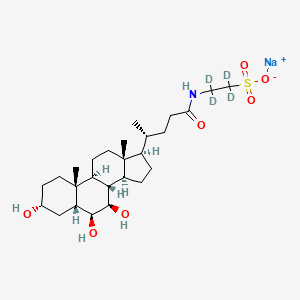
![8-(1-Naphthalenylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-acetic acid Methyl Ester-d5](/img/structure/B12412095.png)
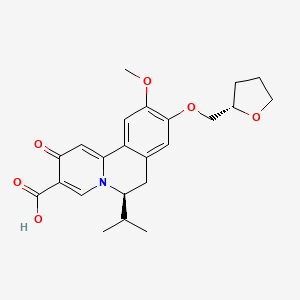

octadec-9-enamide](/img/structure/B12412110.png)
